molecular formula C13H27NO2 B3053319 Methyl 12-aminododecanoate CAS No. 53005-24-6

Methyl 12-aminododecanoate

Cat. No. B3053319
Key on ui cas rn: 53005-24-6
M. Wt: 229.36 g/mol
InChI Key: NDBSIOZEOQUDBF-UHFFFAOYSA-N
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Patent
US05840733

Procedure details

To a suspension of 12-aminododecanoic acid (5.00 g, 23.3 mmol) in anhydrous MeOH (90 mL) was introduced hydrogen chloride gas for 25 minutes, during which time the suspension became clear. The solution was then stirred at room temperature for 3 hours and the solvent was removed in vacuo. The white solid residue was dissolved in H2O. Solid NaHCO3 was added to neutralize the solution to pH 8-9. The white precipitates thus formed were collected by vacuum filtration (5.20 g) (Yield: 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].Cl.[CH3:17]O>>[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCCCCCCCCCCC(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The white solid residue was dissolved in H2O
ADDITION
Type
ADDITION
Details
Solid NaHCO3 was added
CUSTOM
Type
CUSTOM
Details
The white precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration (5.20 g) (Yield: 98%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NCCCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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